molecular formula C7H11ClO B8307693 1-Chloro-3,3-dimethyl-pent-4-en-2-one

1-Chloro-3,3-dimethyl-pent-4-en-2-one

Cat. No. B8307693
M. Wt: 146.61 g/mol
InChI Key: ZMTGFOBMYYRLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CC(C)(C)C(=CCl)Oc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:16][C:17](=[O:18])[OH:19].[Cl:1][CH:2]=[C:3]([C:4]([CH:5]=[CH2:6])([CH3:7])[CH3:8])[O:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1>>[Cl:1][CH2:2][C:3]([C:4]([CH:5]=[CH2:6])([CH3:7])[CH3:8])=[O:9]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)O
Name
C=CC(C)(C)C(=CCl)Oc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=CC(C)(C)C(=CCl)Oc1ccccc1

Outcomes

Product
Name
Type
product
Smiles
C=CC(C)(C)C(=O)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.